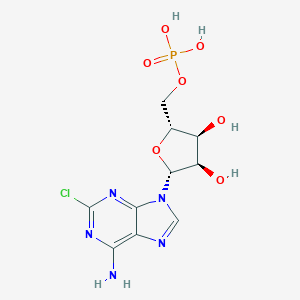

2-Chloro-adenosine monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nucleoside phosphates, such as 2-Chloro-adenosine monophosphate, involves complex chemical and enzymatic processes. In nature, the conversion of nucleosides to mono-, di-, or triphosphates is accomplished by specific enzyme-catalyzed reactions . The synthesis of phosphorylated nucleosides poses a formidable challenge to the synthetic chemist .

Molecular Structure Analysis

At the heart of 2-Chloro-adenosine monophosphate is the nucleotide called adenosine monophosphate (AMP). AMP consists of a phosphate group, the sugar ribose, and the nucleobase adenine . The structure of AMP molecules can be analyzed using single-crystal X-ray diffraction, FTIR, TGA, and chiral dichroism spectroscopy .

Chemical Reactions Analysis

The conversion of nucleosides to mono-, di-, or triphosphates is accomplished by specific enzyme-catalyzed reactions . A nucleoside hydroxyl group functions as a nucleophile in coupling with an electrophilic phosphoryl donor .

Physical And Chemical Properties Analysis

Adenosine monophosphate (AMP), which is structurally similar to 2-Chloro-adenosine monophosphate, is a white crystalline powder with a density of 2.32 g/mL. It has a melting point of 178 to 185 °C and a boiling point of 798.5 °C .

Aplicaciones Científicas De Investigación

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK)

2-Chloro-adenosine monophosphate can activate AMPK, a protein kinase that plays a critical role in energy metabolism . This activation has been targeted for drug development for therapeutic intervention in Type II diabetes and related diseases .

Mitophagy Induction

The compound can induce mitophagy, the selective degradation of damaged or old mitochondria . This process is critical for maintaining cellular homeostasis and addressing various human diseases, including neurodegenerative diseases .

Amelioration of Mitochondrial Dysfunction

2-Chloro-adenosine monophosphate can ameliorate mitochondrial dysfunction in PINK1 knockout mouse embryonic fibroblasts . This suggests that it could be used as a therapeutic treatment for neurodegenerative diseases, including Parkinson’s disease .

Neuroprotection

As an endogenous neuroprotectant agent, adenosine is extensively distributed and is particularly abundant in the central nervous system (CNS) . The concentration of adenosine is low intra- and extracellularly under physiological conditions, but increases significantly in response to stress .

Mecanismo De Acción

Target of Action

2-Chloro-adenosine monophosphate, also known as cladribine or 2-chloro-2ʹ‑deoxyadenosine, is a synthetic adenosine analogue . Its primary targets are B and T lymphocytes . It is activated in these cells when it is phosphorylated by deoxycytidine kinase . The drug remains active and preferentially depletes these cells, leaving other cell types unaffected .

Mode of Action

The compound interacts with its targets by being phosphorylated to its active form, cladribine monophosphate (Cd-AMP, 2-chlorodeoxyadenosine monophosphate), by deoxycytidine kinase and mitochondrial deoxyguanosine kinase in lymphocytes . The triphosphorylated active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .

Biochemical Pathways

The compound affects the pyrimidine metabolic pathway . UMP degradation occurs through the action of 5′-nucleotidases and uridine phosphorylases 1 and 2, which transform UMP into uridine and uridine into uracil, respectively . It also plays a role in the initiation of protein synthesis .

Pharmacokinetics

Cladribine is a prodrug that is phosphorylated to its active form by deoxycytidine kinase and mitochondrial deoxyguanosine kinase in lymphocytes

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of DNA synthesis and repair, leading to apoptosis . It induces poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, that exhausts the intracellular levels of nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), thereby causing apoptotic cell death .

Action Environment

The action, efficacy, and stability of 2-Chloro-adenosine monophosphate can be influenced by environmental factors such as hypoxia . Adenosine and hypoxia both lead to immunosuppression during inflammation and tumor pathogenesis .

Direcciones Futuras

Recent studies have shown that abnormal nucleotide metabolism not only accelerates the development of tumors but also alters the normal immune response in the tumor microenvironment . This indicates the potential effectiveness of targeting nucleotide metabolism to enhance immunotherapy . Furthermore, cAMP’s current status and statics relative to its characteristics were attempted, involving simple synthesis in different directions .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXRIUZMLRLFKP-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-adenosine monophosphate | |

CAS RN |

21466-01-3 |

Source

|

| Record name | 2-Chloro-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)